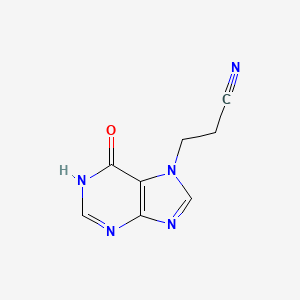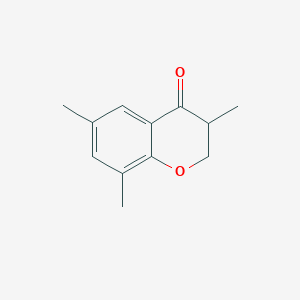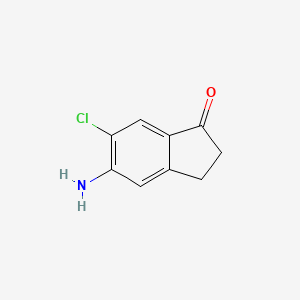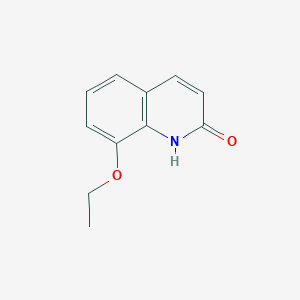
(6-chloro-7H-purin-8-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-chloro-7H-purin-8-yl)methanamine: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a methanamine group at the 8th position of the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-chloro-7H-purin-8-yl)methanamine typically involves the chlorination of a purine derivative followed by the introduction of a methanamine group. One common method includes:
Chlorination: Starting with a purine derivative, such as 7H-purine, chlorination is carried out using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 6th position.
Amination: The chlorinated intermediate is then reacted with methanamine (methylamine) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large reactors, the purine derivative is chlorinated using industrial-grade chlorinating agents.
Continuous Amination: The chlorinated product is continuously fed into reactors where it reacts with methanamine under optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (6-chloro-7H-purin-8-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the methanamine group.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like hydroxyl groups, amines, or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as hydroxyl groups, amines, thiols
Major Products:
Oxidation Products: Oxidized purine derivatives
Reduction Products: Reduced methanamine derivatives
Substitution Products: Substituted purine derivatives with various functional groups
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (6-chloro-7H-purin-8-yl)methanamine is used as a ligand in coordination chemistry for catalysis reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex purine derivatives.
Biology:
Enzyme Inhibition: This compound is studied for its potential to inhibit certain enzymes involved in purine metabolism.
DNA/RNA Research: It is used in research related to nucleic acids due to its structural similarity to adenine and guanine.
Medicine:
Antiviral Agents: Research is ongoing to explore its potential as an antiviral agent, particularly against viruses that rely on purine metabolism.
Cancer Research: It is investigated for its potential role in cancer treatment due to its ability to interfere with DNA synthesis.
Industry:
Pharmaceuticals: Used in the development of pharmaceutical compounds.
Biotechnology: Employed in biotechnological applications for the synthesis of nucleic acid analogs.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: (6-chloro-7H-purin-8-yl)methanamine inhibits enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.
DNA/RNA Interference: It can integrate into DNA/RNA strands, causing disruptions in nucleic acid synthesis and function.
Pathways Involved:
Purine Metabolism Pathway: By inhibiting key enzymes, it affects the overall purine metabolism pathway, leading to reduced synthesis of nucleotides.
DNA/RNA Synthesis Pathway: Interference with DNA/RNA synthesis can lead to cell cycle arrest and apoptosis in rapidly dividing cells.
Comparación Con Compuestos Similares
6-chloropurine: Similar structure but lacks the methanamine group.
8-aminopurine: Similar structure but lacks the chlorine atom at the 6th position.
6-chloro-9H-purin-2-amine: Similar structure with a different substitution pattern.
Uniqueness:
Dual Functional Groups:
Versatility: Its ability to undergo various chemical reactions and its potential in multiple research fields highlight its versatility.
Propiedades
Fórmula molecular |
C6H6ClN5 |
|---|---|
Peso molecular |
183.60 g/mol |
Nombre IUPAC |
(6-chloro-7H-purin-8-yl)methanamine |
InChI |
InChI=1S/C6H6ClN5/c7-5-4-6(10-2-9-5)12-3(1-8)11-4/h2H,1,8H2,(H,9,10,11,12) |
Clave InChI |
RLWSJONIFNXRIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(C(=N1)Cl)NC(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)


![2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B15070576.png)


![1,5-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070590.png)





